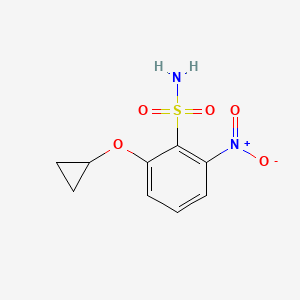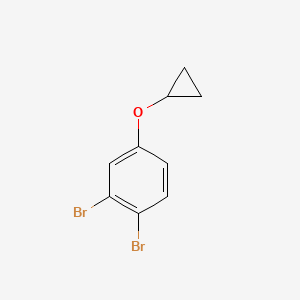
4-Cyclopropoxy-6-fluoropicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-6-fluoropicolinonitrile is a chemical compound with the molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a picolinonitrile moiety. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-fluoropicolinonitrile typically involves the reaction of 4-cyclopropoxy-6-fluoropyridine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-fluoropicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted picolinonitriles.
Oxidation and Reduction: Products include oxides or amines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
4-Cyclopropoxy-6-fluoropicolinonitrile is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of fluorescent probes for detecting biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-fluoropicolinonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The compound can modulate various biochemical pathways, leading to its effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-6-chloropicolinonitrile: Similar structure but with a chlorine atom instead of fluorine.
4-Cyclopropoxy-6-bromopicolinonitrile: Similar structure but with a bromine atom instead of fluorine.
4-Cyclopropoxy-6-iodopicolinonitrile: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
4-Cyclopropoxy-6-fluoropicolinonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in various chemical reactions and applications where other halogenated compounds may not be as effective .
Properties
Molecular Formula |
C9H7FN2O |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-fluoropyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7FN2O/c10-9-4-8(13-7-1-2-7)3-6(5-11)12-9/h3-4,7H,1-2H2 |
InChI Key |
LYWIHVCHGPQGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


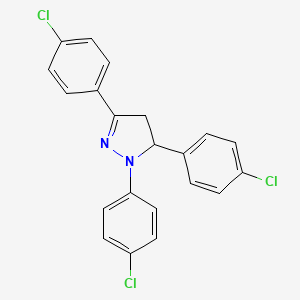
![[(4S)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14806381.png)
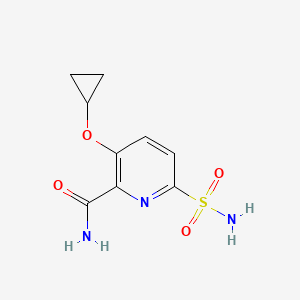
![2-(2-methylphenyl)-N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]acetamide](/img/structure/B14806388.png)
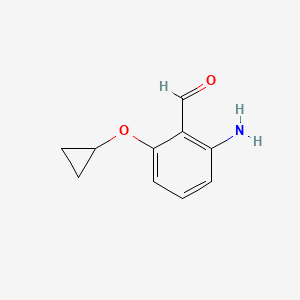
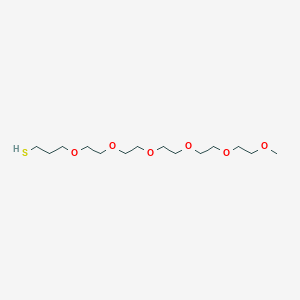
![6-Methyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)thiochromane](/img/structure/B14806409.png)
![4-[(2Z)-2-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14806417.png)
![tert-butyl N-[5-[[2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate](/img/structure/B14806433.png)


